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Compound of Interest

Compound Name:
N-(4-aminophenyl)-N-

methylformamide

CAS No.: 262368-26-3

Cat. No.: B7809501

Get Quote

Executive Summary
This technical guide details the synthesis, physicochemical properties, and handling of N-(4-
aminophenyl)-N-methylformamide (CAS: 262368-26-3).[1] As a mono-protected derivative of

N-methyl-p-phenylenediamine, this molecule serves as a critical intermediate in the

development of tyrosine kinase inhibitors, high-performance polymers, and oxidative dye

precursors.

The guide prioritizes a regioselective nitro-reduction pathway over direct formylation strategies

to ensure structural integrity and high yield. It is designed for researchers requiring high-purity

intermediates for structure-activity relationship (SAR) studies or scale-up optimization.

Part 1: Chemical Profile & Strategic Utility
Identity and Physicochemical Data[2]

IUPAC Name:N-(4-Aminophenyl)-N-methylformamide[1][2][3]
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Common Names: 4-Amino-N-methylformanilide; p-Amino-N-methylformanilide

CAS Number: 262368-26-3[1][2]

Molecular Formula:

[3]

Molecular Weight: 150.18 g/mol [1][2][3]

Property Value Source/Condition

Appearance Off-white to pale brown solid Recrystallized

Melting Point 115–116 °C Experimental [1]

Boiling Point ~348 °C Predicted (760 mmHg)

Solubility
DMSO, Methanol, Ethanol,

Ethyl Acetate
Good

pKa (Amine) ~4.46 Predicted (Aniline nitrogen)

Structural Significance
The molecule features two distinct nitrogen centers:

Free Primary Amine (

): A nucleophilic handle available for acylation, alkylation, or diazotization.

Formylated Secondary Amine (

): A protected nitrogen. The formyl group reduces the electron density of the ring less than an
acetyl group would, while preventing oxidation of the methyl-nitrogen center—a common
issue with free N-methyl-p-phenylenediamines (which rapidly form Wurster’s salts).

Part 2: Synthesis Protocol (Regioselective Route)
Strategic Analysis: Why the Nitro-Reduction Route?
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Direct formylation of N-methyl-p-phenylenediamine is operationally risky due to competing

nucleophilicity between the primary (

) and secondary (

) amines. To guarantee the formyl group is installed exclusively on the methyl-nitrogen, we
utilize a Nitro-Protection Strategy.

Pathway:

Precursor:N-Methyl-4-nitroaniline (commercially available or synthesized via nitration).

Step 1 (Formylation): Conversion to N-methyl-N-(4-nitrophenyl)formamide.

Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine, leaving the

formamide intact.

Visualization of Synthetic Pathway

N-Methyl-4-nitroaniline
(Starting Material)

Formylation
(Acetic Formic Anhydride)

HCOOH/Ac2O
Reflux Intermediate:

N-Methyl-N-(4-nitrophenyl)formamide
Yield: >90% Catalytic Hydrogenation

(H2, Pd/C)
MeOH, RT Product:

N-(4-Aminophenyl)-N-methylformamide
Yield: ~85-95%

Click to download full resolution via product page

Caption: Regioselective synthesis via nitro-reduction avoids isomer mixtures common in direct

diamine formylation.

Detailed Experimental Procedures
Step 1: Synthesis of N-Methyl-N-(4-nitrophenyl)formamide

Objective: Install the formyl group on the secondary amine.

Reagents:N-Methyl-4-nitroaniline (1.0 eq), Formic Acid (98%, 5.0 eq), Acetic Anhydride (2.0

eq).

Mechanism: In situ formation of Acetic Formic Anhydride (AFA), a highly reactive formylating

agent [2].
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Protocol:

Preparation of AFA: In a dry flask under

, add Formic Acid (5.0 eq) to Acetic Anhydride (2.0 eq) at 0°C. Stir for 30 minutes to generate
the mixed anhydride.

Addition: Add N-Methyl-4-nitroaniline (1.0 eq) dissolved in dry THF or DCM dropwise to the

AFA solution.

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile

phase: Hexane/EtOAc 1:1). The yellow starting material (

) should convert to a new spot (

).

Workup: Quench with ice water. Extract with Ethyl Acetate (

).[4] Wash organics with sat.

(to remove excess acid) and brine.

Purification: Dry over

and concentrate. Recrystallize from Ethanol if necessary.

Expected Yield: 90–95%.

Note: The nitro group strongly deactivates the ring, preventing side reactions, while the

secondary amine remains sufficiently nucleophilic for AFA.

Step 2: Catalytic Hydrogenation to N-(4-aminophenyl)-N-
methylformamide

Objective: Reduce

to

without hydrolyzing the formamide or reducing the aromatic ring.
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Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Hydrogen gas (balloon or 1 atm),

Methanol.

Protocol:

Setup: Dissolve the nitro-formamide intermediate in Methanol (0.1 M concentration).

Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to avoid

ignition.

Reduction: Purge the system with

gas. Stir vigorously under

(1 atm balloon is usually sufficient) at room temperature.

Monitoring: Reaction is typically complete in 2–4 hours. Monitor for the disappearance of the

nitro compound. The product is an amine and may streak on silica; use amine-treated plates

or add 1%

to the eluent.

Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst

dry out (fire hazard). Wash the pad with Methanol.

Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as

an off-white solid.

Validation:

NMR should show the disappearance of the formyl proton shift? No, the formyl proton
remains (singlet/doublet ~8.3 ppm). The aromatic protons will shift upfield due to the
change from electron-withdrawing

to electron-donating

. A broad singlet (

) will appear around 3.5–5.0 ppm.
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Part 3: Properties and Stability Insights
Rotamerism
Like most formamides, this molecule exists as a mixture of cis and trans rotamers (E/Z

isomers) around the

amide bond.

NMR Observation: You will likely see dual peaks for the N-methyl group and the formyl

proton in

NMR (e.g., two singlets for

in a ratio of ~3:1 or 4:1). This is not an impurity; it is an intrinsic property of the amide bond
[3].

Stability and Storage
Oxidation Sensitivity: While the formyl group protects the secondary nitrogen, the primary

aniline (

) is susceptible to air oxidation, turning the solid brown over time.

Recommendation: Store under Argon at -20°C.

Hydrolysis: The formamide bond is labile under strongly acidic or basic conditions,

particularly at elevated temperatures.

Constraint: Avoid refluxing in dilute HCl or NaOH unless deprotection is intended.

Reactivity Logic
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Caption: The primary amine is the dominant nucleophile, allowing selective extension of the

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7809501/docs#technical-guide-synthesis-and-
properties-of-n-4-aminophenyl-n-methylformamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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